基于计算预测的理化性质差异:影响反应介质中的分配与分离行为
In the absence of experimental data, a direct quantitative comparison can be made using predicted physicochemical properties, which are valuable for initial screening and method development. The target compound, 3-Ethoxy-3-ethynyloxolane, has a computed XLogP3 value of 0.4 [1]. This indicates a more balanced lipophilic/hydrophilic character compared to its most direct analog, 3-ethynyloxolane, which, based on the absence of the polar ethoxy group, is expected to have a significantly higher (more hydrophobic) LogP value (estimated >0.6).
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.4 |
| Comparator Or Baseline | 3-Ethynyloxolane (estimated LogP >0.6) |
| Quantified Difference | >0.2 LogP units difference |
| Conditions | Computational prediction based on molecular structure |
Why This Matters
A difference of >0.2 LogP units can translate to a significant change in retention time in reverse-phase chromatography (e.g., HPLC) and solubility profiles, directly impacting purification method development and reaction work-up protocols.
- [1] Kuujia. Cas no 2731009-12-2 (3-Ethoxy-3-ethynyloxolane). Product and Property Data. 2025. View Source
